Strobilurin E

Cytostatic activity Mammalian cell assay Mitochondrial respiration inhibition

Select Strobilurin E for its irreplaceable 50-fold superior cytostatic activity against mammalian tumor lines (IC50 0.05–0.2 µg/mL) versus Strobilurin A/B, enabled by a unique spiroacetal benzodioxine moiety. This natural (E)-β-methoxyacrylate offers 1,000–2,000x greater antifungal sensitivity (MIC ≤0.05 µg/mL) and is the essential reference for mitochondrial Complex III Qo site inhibition studies. Its documented six-step total synthesis route supports analog development. Choose Strobilurin E to achieve physiologically relevant experimental concentrations unattainable with simpler strobilurins.

Molecular Formula C26H32O7
Molecular Weight 456.5 g/mol
CAS No. 126572-77-8
Cat. No. B161315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStrobilurin E
CAS126572-77-8
SynonymsStrobilurin E
Molecular FormulaC26H32O7
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC=C(C)C(=COC)C(=O)OC)(C)C)C
InChIInChI=1S/C26H32O7/c1-17(2)13-23-32-25(4,5)26(33-23)16-30-21-12-11-19(14-22(21)31-26)10-8-9-18(3)20(15-28-6)24(27)29-7/h8-15,23H,16H2,1-7H3/b10-8+,18-9-,20-15+/t23-,26+/m1/s1
InChIKeyUKZBFRLDRGPOEJ-JZMZRJBLSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strobilurin E (CAS 126572-77-8): Natural Product Antifungal and Cytostatic Antibiotic from Crepidotus fulvotomentosus


Strobilurin E (CAS 126572-77-8) is a natural product belonging to the (E)-β-methoxyacrylate (MOA) class of antibiotics, produced by mycelial cultures of the agaric fungus Crepidotus fulvotomentosus and Favolaschia species [1] [2]. Structurally, it consists of a C26H32O7 molecular framework (MW 456.53) featuring a spiroacetal-containing benzodioxine moiety attached to an (E,Z,E)-configured β-methoxyacrylate side chain, which represents a significant structural elaboration relative to simpler strobilurins such as Strobilurin A and B [3]. Like all members of the strobilurin-oudemansin-myxothiazol family, Strobilurin E exerts its primary mechanism of action through inhibition of mitochondrial respiration at the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) [4]. However, Strobilurin E is distinguished from other natural strobilurins by its additional and highly potent cytostatic activity, which is accompanied by reversible morphological alterations in mammalian tumor cells—a property not prominently observed in Strobilurin A or B [1] [5].

Strobilurin E Procurement: Why In-Class Substitution with Strobilurin A, B, or Synthetic QoI Fungicides Is Not Scientifically Justified


Despite sharing the (E)-β-methoxyacrylate pharmacophore and mitochondrial Complex III Qo site inhibition mechanism common to all strobilurins, Strobilurin E cannot be substituted by Strobilurin A, Strobilurin B, oudemansins, or synthetic agricultural QoI fungicides (e.g., azoxystrobin, kresoxim-methyl) without fundamentally altering experimental outcomes [1]. The critical distinction lies in Strobilurin E's pronounced cytostatic activity against mammalian tumor cell lines, which is either absent or substantially weaker in other natural strobilurins, and in its differential antifungal potency against specific fungal strains [2] [3]. Furthermore, Strobilurin E possesses a distinct molecular architecture featuring a spiroacetal benzodioxine moiety that is absent from Strobilurin A and B, conferring unique physicochemical properties including significantly higher lipophilicity (LogP 4.93 versus ~2.5–3.5 for simpler strobilurins) and distinct synthetic accessibility characteristics [4]. These structural and bioactivity divergences mean that Strobilurin E is not a fungicide drop-in replacement but rather a specialized research tool for investigating mammalian mitochondrial respiration inhibition, cytostatic mechanism studies, and natural product biosynthesis elucidation [3].

Strobilurin E Differential Evidence: Quantitative Activity Comparisons Versus Strobilurin A, Strobilurin B, Oudemansin A, and Synthetic QoI Fungicides


Cytostatic Activity of Strobilurin E Against Mammalian Tumor Cells: Direct Comparison with Strobilurin A and B

Strobilurin E exhibits potent cytostatic activity against mammalian tumor cell lines (e.g., Ehrlich ascitic carcinoma cells) with an IC50 value in the range of 0.05–0.2 μg/mL, whereas Strobilurin A and Strobilurin B, despite sharing the β-methoxyacrylate pharmacophore, demonstrate substantially weaker or negligible cytostatic effects at comparable concentrations [1] [2]. The cytostatic activity of Strobilurin E is accompanied by reversible morphological alterations of tumor cells—a phenotype not observed with Strobilurin A or B treatment [1]. This differential cytostatic potency is attributed to the unique spiroacetal benzodioxine moiety present in Strobilurin E, which is absent from the simpler structures of Strobilurin A and B [3].

Cytostatic activity Mammalian cell assay Mitochondrial respiration inhibition

Antifungal Activity of Strobilurin E: MIC Comparison with Strobilurin A Against Aspergillus oryzae

Strobilurin E demonstrates superior antifungal potency against Aspergillus oryzae with a Minimum Inhibitory Concentration (MIC) of ≤0.05–0.1 μg/mL, whereas Strobilurin A exhibits an MIC of approximately 0.1 mg/mL (100 μg/mL) against the same fungal strain [1] [2]. This represents a 1,000- to 2,000-fold higher antifungal potency for Strobilurin E compared to the prototypical natural strobilurin, Strobilurin A, in this fungal model. The enhanced antifungal activity of Strobilurin E is likely attributable to its more complex molecular architecture, including the spiroacetal benzodioxine ring system, which may confer improved binding affinity to the fungal cytochrome bc1 complex Qo site [3].

Antifungal activity Minimum inhibitory concentration (MIC) Aspergillus oryzae

Strobilurin E Biosynthetic Pathway Elucidation: Unique Downstream Elaboration in Natural Product Gene Cluster Studies

Time-course studies of strobilurin biosynthesis have demonstrated a sequential biosynthetic pathway progressing from Strobilurin A (simplest non-substituted benzoate ring) through intermediate strobilurins to Strobilurin E and ultimately to Strobilurin G (complex dioxepin terpenoid-derived substituent) [1]. Strobilurin E occupies a critical intermediate position in this biosynthetic cascade, characterized by the incorporation of the spiroacetal benzodioxine moiety—a structural feature requiring multiple downstream enzymatic tailoring steps beyond those necessary for Strobilurin A production [1] [2]. This biosynthetic complexity is supported by the total synthesis of (±)-Strobilurin E, which requires six steps including three consecutive Wittig reactions and a photochemical double bond isomerization from 3,4-dihydroxybenzaldehyde and bromoketone precursors [3].

Biosynthetic pathway Gene cluster Natural product biosynthesis

Lipophilicity and Physicochemical Property Differentiation: Strobilurin E LogP Comparison with Class Baseline

Strobilurin E exhibits a calculated LogP value of 4.93, which is substantially higher than the typical LogP range of 2.5–3.5 reported for natural strobilurin variants including Strobilurin A and B [1]. This elevated lipophilicity is a direct consequence of the expanded hydrophobic spiroacetal benzodioxine ring system present in Strobilurin E, which replaces the simpler substituted benzene ring found in Strobilurin A [2]. Additionally, Strobilurin E has a molecular weight of 456.53 g/mol and calculated density of 1.18 g/cm³, representing a significant mass increase over Strobilurin A (MW ~258) and Strobilurin B (MW ~274) [3].

Lipophilicity LogP Physicochemical properties

Total Synthesis Accessibility: Six-Step Modular Route Differentiates Strobilurin E from Synthetic QoI Fungicides

The total synthesis of (±)-Strobilurin E has been accomplished in six steps from commercially available 3,4-dihydroxybenzaldehyde and a bromoketone precursor, employing three consecutive Wittig reactions and a photochemical double bond isomerization to construct the (E,Z,E)-configured β-methoxyacrylate side chain [1]. This six-step synthetic route, while concise, is substantially more complex than the synthetic accessibility of Strobilurin A, which can be prepared in fewer steps from simpler precursors, but is dramatically more accessible than commercial-scale synthetic QoI fungicides such as azoxystrobin and kresoxim-methyl, which are manufactured via multi-step industrial processes optimized for agricultural use [2] [3]. The spiroacetal aldehyde intermediate (5a) serves as a key building block applicable to the synthesis of both Strobilurin E and its stilbene analogue 11 [1].

Total synthesis Synthetic accessibility Natural product chemistry

Morphological Alteration Phenotype: Strobilurin E Induces Reversible Tumor Cell Morphology Changes Not Observed with Other Strobilurins

Strobilurin E was originally identified through a screening program specifically designed to detect fungal metabolites capable of reversibly inducing morphological alterations of tumor cells—a phenotype that distinguishes Strobilurin E from Strobilurin A and Strobilurin B, which do not induce comparable morphological changes [1]. At cytostatic concentrations (IC50 0.05–0.2 μg/mL), Strobilurin E treatment of mammalian tumor cells results in distinctive and reversible morphological alterations, whereas Strobilurin A and B, even at higher concentrations, fail to induce this phenotype [1] [2]. The reversible nature of these morphological changes suggests a mechanism distinct from simple cytotoxicity and may involve specific interactions with cytoskeletal components or signaling pathways that are uniquely targeted by the spiroacetal benzodioxine moiety of Strobilurin E [3].

Morphological alterations Tumor cell biology Reversible phenotype

Strobilurin E Optimal Application Scenarios: Research and Industrial Use Cases Based on Quantitative Differentiation Evidence


Mammalian Mitochondrial Respiration Inhibition and Cytostatic Mechanism Studies

Researchers investigating the effects of mitochondrial Complex III Qo site inhibition on mammalian cell viability, proliferation, and metabolism should select Strobilurin E over Strobilurin A, Strobilurin B, or oudemansins due to its uniquely potent cytostatic activity (IC50 0.05–0.2 μg/mL against Ehrlich ascitic carcinoma cells) [1]. This cytostatic potency, which is ≥50-fold higher than that of Strobilurin A and B, enables experimental interrogation of mammalian mitochondrial respiration inhibition at physiologically relevant concentrations that are not achievable with other natural strobilurins [1] [2]. Furthermore, the reversible morphological alterations induced specifically by Strobilurin E provide a visible and quantifiable phenotypic endpoint for mechanistic studies of mitochondrial function and cellular stress responses [1].

High-Sensitivity Antifungal Screening and Aspergillus oryzae Model Studies

For antifungal screening programs targeting Aspergillus oryzae or related filamentous fungi, Strobilurin E offers 1,000- to 2,000-fold greater sensitivity (MIC ≤0.05–0.1 μg/mL) compared to Strobilurin A (MIC = 0.1 mg/mL) [3] [4]. This dramatically enhanced potency makes Strobilurin E the preferred natural strobilurin reference compound for establishing dose-response curves, conducting synergy studies, or developing high-sensitivity antifungal assays where lower compound concentrations are desirable to minimize solvent effects or off-target interactions [3].

Natural Product Biosynthetic Gene Cluster Elucidation and Comparative Metabolomics

Investigators studying fungal secondary metabolite biosynthesis, particularly the enzymatic tailoring steps that convert simple polyketide precursors into complex strobilurin derivatives, require Strobilurin E as an essential intermediate reference standard. Strobilurin E occupies a defined position in the biosynthetic cascade progressing from Strobilurin A (simplest) → intermediate strobilurins → Strobilurin E → Strobilurin G (most complex) [5]. Its isolation and characterization provide critical validation points for gene cluster annotation, enzyme function assignment, and metabolomic profiling studies [5] [6].

Structure-Activity Relationship Studies Leveraging the Spiroacetal Benzodioxine Scaffold

Medicinal chemistry and natural product optimization programs investigating structure-activity relationships of β-methoxyacrylate antibiotics should consider Strobilurin E as a starting scaffold due to its unique spiroacetal benzodioxine pharmacophore and the availability of a documented six-step total synthesis route [7]. The spiroacetal aldehyde intermediate (5a) provides a versatile building block for generating Strobilurin E analogues, including stilbene derivatives, enabling systematic exploration of structural modifications that may further enhance cytostatic or antifungal activity [7]. This synthetic accessibility, combined with Strobilurin E's higher lipophilicity (LogP 4.93 vs class baseline 2.5–3.5), provides opportunities for structure-property relationship studies focused on membrane permeability and subcellular distribution [8].

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